6-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile
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Overview
Description
6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-[2,3’-BIPYRIDINE]-5-CARBONITRILE is a complex organic compound that features a bipyridine core with a sulfanyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-[2,3’-BIPYRIDINE]-5-CARBONITRILE typically involves multiple steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the bipyridine core with a suitable thiol compound under basic conditions.
Addition of the Carbonitrile Group: The carbonitrile group can be added through a cyanation reaction, where a suitable leaving group on the bipyridine core is replaced with a cyano group using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or an aldehyde.
Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or aldehydes.
Substitution: Various functionalized bipyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-[2,3’-BIPYRIDINE]-5-CARBONITRILE is used as a ligand in coordination chemistry. Its ability to coordinate with metal ions makes it useful in the synthesis of metal-organic frameworks and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with sulfur-containing compounds.
Medicine
In medicinal chemistry, this compound has potential as a pharmacophore for the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-[2,3’-BIPYRIDINE]-5-CARBONITRILE involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, affecting the activity of metalloenzymes. The sulfanyl group can undergo redox reactions, influencing cellular redox states. The carbonitrile group can interact with nucleophiles, leading to various biochemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the sulfanyl and carbonitrile groups.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-[2,2’-BIPYRIDINE]-5-CARBONITRILE: A closely related compound with a different bipyridine core.
Uniqueness
The uniqueness of 6-{[2-(4-METHYLPHENYL)-2-OXOETHYL]SULFANYL}-[2,3’-BIPYRIDINE]-5-CARBONITRILE lies in its combination of functional groups. The presence of both the sulfanyl and carbonitrile groups on the bipyridine core provides a unique set of chemical properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C20H15N3OS |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H15N3OS/c1-14-4-6-15(7-5-14)19(24)13-25-20-16(11-21)8-9-18(23-20)17-3-2-10-22-12-17/h2-10,12H,13H2,1H3 |
InChI Key |
ZETVRYARAIWWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N |
Origin of Product |
United States |
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